Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with a molecular weight of 254.69 g/mol . It is known for its high purity and versatility in various scientific applications . The compound is characterized by its unique spiro structure, which includes a sulfur atom in a six-membered ring fused to an oxirane ring .
Preparation Methods
The synthesis of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a chlorinated precursor with a sulfur-containing reagent under controlled conditions . The reaction typically requires a catalyst to facilitate the formation of the spiro structure. Industrial production methods often involve cold-chain transportation to maintain the stability and purity of the compound .
Chemical Reactions Analysis
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
1-Oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione: This compound has a similar spiro structure but lacks the chlorine and carboxylate groups.
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: This compound is similar but does not have the dioxo groups.
The uniqueness of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClO5S |
---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
methyl 2-chloro-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5S/c1-13-6(10)8(9)7(14-8)2-4-15(11,12)5-3-7/h2-5H2,1H3 |
InChI Key |
SACNYYCAODRUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCS(=O)(=O)CC2)Cl |
Origin of Product |
United States |
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